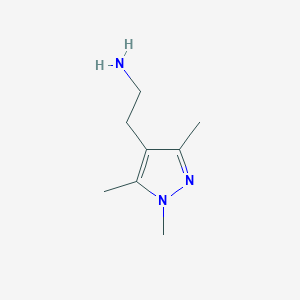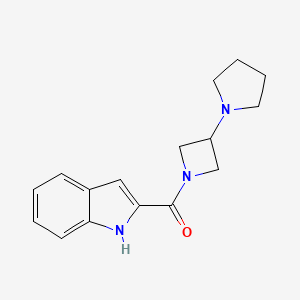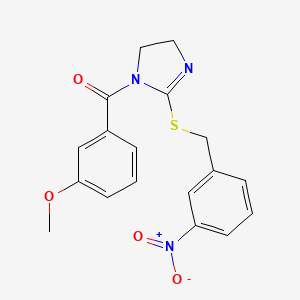
(3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a complex organic molecule that contains several functional groups. These include a methoxy group (OCH3), a nitro group (NO2), a thioether group (R-S-R’), and an imidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. These groups would likely influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution. The thioether group might be oxidized, and the imidazole ring could potentially participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitro group could increase the compound’s polarity and influence its solubility in different solvents .科学的研究の応用
Inhibition of Enzymatic Activity and Antioxidant Properties
(3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone and its derivatives have been explored for their potential in inhibiting enzymatic activity and providing antioxidant effects. Hindered phenolic aminothiazoles, similar in structure, have shown significant α-glucosidase and α-amylase inhibition activity, suggesting potential applications in managing diabetes through the regulation of carbohydrate metabolism. These compounds also exhibited antioxidant activities superior to standard antioxidants in various assays, highlighting their potential in combating oxidative stress-related diseases (Satheesh et al., 2017).
Antimicrobial and Antioxidant Activities
Research on (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives demonstrated significant antimicrobial properties, particularly against bacterial strains, and showcased notable antioxidant capabilities. These findings indicate the potential of these compounds in developing new antimicrobial and antioxidant agents (Rashmi et al., 2014).
Luminescence Sensitization
Compounds featuring thiophenyl-derivatized nitrobenzoato antennas have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. Such properties suggest their use in developing luminescent materials for various applications, including bioimaging and sensors (Viswanathan & Bettencourt-Dias, 2006).
Carbonic Anhydrase Inhibition
Novel bromophenol derivatives, structurally related, have been synthesized and tested for their inhibitory action on carbonic anhydrase (CA), showing potent activity. These findings highlight the therapeutic potential of such compounds in treating diseases where CA activity modulation is beneficial (Akbaba et al., 2013).
Electrical, Optical, and Thermal Properties
The synthesis and characterization of oligobenzimidazoles, including derivatives of the compound of interest, revealed significant electrochemical, electrical, optical, thermal, and rectification properties. These materials hold promise for applications in electronics and photonics, demonstrating the versatility of this compound and related compounds in advanced material sciences (Anand & Muthusamy, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-16-7-3-5-14(11-16)17(22)20-9-8-19-18(20)26-12-13-4-2-6-15(10-13)21(23)24/h2-7,10-11H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIIRVWCNGTXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2692756.png)
![2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2692757.png)

![(2-Adamantanyloxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine](/img/structure/B2692759.png)
![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide](/img/structure/B2692760.png)
![5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2692764.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2692765.png)
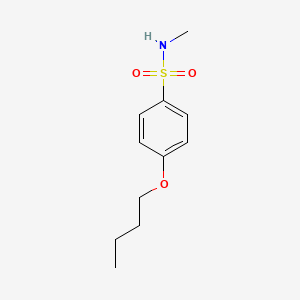

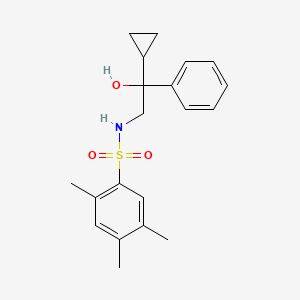

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2692771.png)
